4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile
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Overview
Description
4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a complex organic compound that belongs to the class of benzo[b][1,4]thiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the 2,5-dimethoxyphenyl and 6-fluoro substituents, along with the thiazine and carbonitrile functionalities, contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazine Ring: The synthesis begins with the preparation of 2-aminobenzenesulfonamide derivatives.
Introduction of Substituents: The 2,5-dimethoxyphenyl and 6-fluoro substituents are introduced through nucleophilic substitution reactions.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like arylboronic acids, halogens, and nucleophiles are employed under conditions such as Suzuki coupling and halogenation.
Major Products
The major products formed from these reactions include quinone derivatives, primary amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.
Biological Research: It is used in studies investigating its effects on cellular pathways and its potential as an anticancer, antiviral, and antimicrobial agent.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as phosphoinositide 3-kinase (PI3K) and other kinases involved in cellular signaling.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for cancer therapy and other diseases.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Compounds containing the indole nucleus also show diverse biological activities and are used in medicinal chemistry.
Uniqueness
4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is unique due to its specific combination of substituents and functional groups, which confer distinct chemical properties and biological activities. Its ability to target specific molecular pathways and its potential for diverse applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4S/c1-23-12-4-5-16(24-2)14(8-12)20-10-13(9-19)25(21,22)17-6-3-11(18)7-15(17)20/h3-8,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIUKVVJITZLIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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